Metaraminol hydrochloride

obstetric anesthesia fetal acid-base balance vasopressor selection

Managing acute hypotension in obstetric anesthesia presents a clinical challenge: standard vasopressors like phenylephrine and ephedrine can compromise fetal acid-base status. Metaraminol hydrochloride directly addresses this with superior neonatal outcomes proven in clinical studies. - Umbilical arterial pH 7.31 vs. 7.28 (phenylephrine) and 7.24 (ephedrine), with lower lactate (2.3 vs. 2.8 mmol/L) - Biphasic α1-AR binding (KH=0.41 μM, KL=39.1 μM) enables receptor subtype research - Rapid onset (1-2 min) with 20-60 min duration, reducing need for continuous infusion - USP reference standard available for QC and formulation testing

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 5967-52-2
Cat. No. B1676336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetaraminol hydrochloride
CAS5967-52-2
SynonymsMetaraminol hydrochloride;  Metaraminol HCl
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCC(C(C1=CC(=CC=C1)O)O)[NH3+].[Cl-]
InChIInChI=1S/C9H13NO2.ClH/c1-6(10)9(12)7-3-2-4-8(11)5-7;/h2-6,9,11-12H,10H2,1H3;1H/t6-,9-;/m0./s1
InChIKeyPPRPRPMMKPXRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Metaraminol Hydrochloride (CAS 5967-52-2) for Procurement: Key Pharmaceutical and Research Specifications


Metaraminol hydrochloride is a potent sympathomimetic amine that acts as a vasopressor, primarily through α1-adrenergic receptor agonism with some β-adrenergic effect [1]. It is a substituted amphetamine and a stereoisomer of meta-hydroxynorephedrine, structurally related to phenylpropanolamine and ephedrine [2]. The compound is used clinically for the prevention and treatment of acute hypotension, particularly as a complication of spinal anesthesia, and is available as an injection formulation [3].

Why Metaraminol Hydrochloride Cannot Be Simply Substituted: Key Differentiators from In-Class Vasopressors


While metaraminol, phenylephrine, and norepinephrine all act as vasopressors, they exhibit critical differences in their pharmacological profiles that preclude simple interchange. Metaraminol has a mixed mechanism of action involving both direct α1-adrenergic receptor agonism and indirect norepinephrine release, which results in a unique hemodynamic profile with a lower incidence of bradycardia compared to pure α-agonists like phenylephrine [1]. Furthermore, its longer half-life and tissue distribution characteristics differentiate it from norepinephrine, which requires more intensive monitoring due to its rapid elimination and higher risk of extravasation injury [2]. In obstetric anesthesia, metaraminol has demonstrated superior fetal acid-base outcomes compared to ephedrine, making it the preferred agent in this high-stakes clinical setting [3]. These quantitative differences, detailed below, underscore the necessity of selecting metaraminol specifically rather than assuming class-wide equivalence.

Quantitative Evidence for Metaraminol Hydrochloride Differentiation: Head-to-Head Comparator Data


Superior Neonatal Acid-Base Status vs. Ephedrine in Cesarean Section

Metaraminol demonstrates a clinically significant advantage over ephedrine in preserving fetal well-being during cesarean delivery under spinal anesthesia. In a randomized controlled trial comparing metaraminol (0.25 mg/min) to ephedrine (5 mg/min) infusions, metaraminol resulted in a higher umbilical arterial pH (median 7.31, IQR 7.31-7.33 vs. median 7.24, IQR 7.14-7.29; P < 0.0001) [1]. Furthermore, no patient in the metaraminol group had an umbilical arterial pH less than 7.2, compared to 39% (9 out of 23) in the ephedrine group (P = 0.0005) [1].

obstetric anesthesia fetal acid-base balance vasopressor selection

Non-Inferior Neonatal pH and Lower Hypotension Incidence vs. Norepinephrine

In a three-arm, randomized, double-blind, non-inferiority trial, metaraminol (250 μg bolus + 500 μg/mL infusion at 30 mL/h) was compared to phenylephrine and norepinephrine for preventing hypotension during cesarean section. Metaraminol was non-inferior to norepinephrine with respect to neonatal umbilical arterial pH (7.32 ± 0.03 vs. 7.31 ± 0.03; 95% CI of MD -0.011 to 0.026; non-inferiority margin -0.03) [1]. Notably, the incidence of hypotension was lower with metaraminol compared to norepinephrine (P = 0.01) [1].

obstetric anesthesia non-inferiority trial vasopressor infusion

Superior Umbilical Arterial pH and Lower Lactate vs. Phenylephrine

A multicenter, randomized, double-blind, non-inferiority study compared metaraminol (250 μg/min) and phenylephrine (50 μg/min) infusions in 185 women undergoing elective cesarean section. Metaraminol demonstrated a superior umbilical arterial pH (7.31 ± 0.04 vs. 7.28 ± 0.06; mean difference 0.03, 95% CI 0.01-0.04; p = 0.0002) and a lower umbilical artery lactate concentration (2.3 ± 0.7 mmol/L vs. 2.8 ± 1.2 mmol/L; p = 0.0018) [1].

obstetric anesthesia fetal acid-base vasopressor comparison

Distinct α1-Adrenergic Receptor Binding Profile vs. Norepinephrine

Radioligand binding studies reveal that metaraminol interacts with α1-adrenergic receptors in a distinct manner compared to norepinephrine. In microsomes prepared from rabbit aorta, metaraminol bound to two classes of sites labeled by [³H]prazosin with affinities of KH = 0.41 ± 0.12 μM and KL = 39.1 ± 7.1 μM [1]. In contrast, norepinephrine bound to two sites with KH = 0.06 ± 0.01 μM and KL = 5.09 ± 2.4 μM in the same preparation [1]. This 6.8-fold difference in high-affinity binding (0.41 μM vs. 0.06 μM) suggests a different interaction with α1-receptor subtypes, which may underlie its unique hemodynamic profile.

receptor pharmacology binding affinity alpha-1 adrenoceptor

Pharmacopoeial Identity Confirmation: Specific Distinction from Phenylephrine

The USP monograph for Metaraminol Bitartrate includes a specific identification test that distinguishes metaraminol from phenylephrine. The procedure involves a reaction with β-naphthoquinone-4-sodium sulfonate and benzalkonium chloride, followed by toluene extraction. For metaraminol, the toluene layer turns purple immediately, a reaction that serves to differentiate it from phenylephrine [1].

analytical chemistry pharmacopoeial standards identity testing

Optimal Use Cases for Metaraminol Hydrochloride Based on Quantitative Evidence


Obstetric Anesthesia for Cesarean Section

Based on the superior umbilical arterial pH (7.31 vs. 7.28) and lower lactate (2.3 vs. 2.8 mmol/L) compared to phenylephrine [1], and the significantly higher pH compared to ephedrine (7.31 vs. 7.24) [2], metaraminol is the vasopressor of choice for preventing and treating hypotension during spinal anesthesia for cesarean delivery. This is especially critical in cases where fetal well-being is paramount. The data support its inclusion in obstetric anesthesia protocols and procurement by maternity hospitals seeking to optimize neonatal outcomes.

Pharmacological Research on α1-Adrenoceptor Subtypes

The distinct biphasic binding profile of metaraminol to α1-adrenergic receptors (KH = 0.41 μM, KL = 39.1 μM) [3] differentiates it from other agonists like norepinephrine and phenylephrine. This makes metaraminol a valuable tool for investigating α1-adrenoceptor heterogeneity and functional selectivity. Researchers studying vascular smooth muscle pharmacology or developing novel α1-selective ligands can utilize metaraminol to probe receptor subtypes and signaling pathways, justifying its procurement for specialized academic and pharmaceutical research programs.

Clinical Management of Acute Hypotension in Non-Obstetric Settings

While the strongest comparative evidence is in obstetrics, metaraminol's rapid onset (1-2 minutes) and duration of action (20-60 minutes) [4] make it suitable for managing acute hypotension in various perioperative and critical care scenarios. Its lower incidence of bradycardia compared to pure α-agonists [5] and its longer half-life compared to norepinephrine [6] provide practical advantages in settings where continuous infusion and intensive monitoring are challenging. Hospitals may procure metaraminol as a versatile vasopressor for emergency carts and anesthesia kits.

Analytical Reference Standard for Quality Control

The availability of metaraminol bitartrate as a USP Reference Standard enables pharmaceutical manufacturers and quality control laboratories to perform identity, purity, and assay testing as per official monographs. The specific identification test that distinguishes it from phenylephrine [7] is critical for ensuring the correct compound is used in formulations. Procurement of metaraminol hydrochloride as a reference standard is essential for regulatory compliance and quality assurance in the production of metaraminol injection products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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